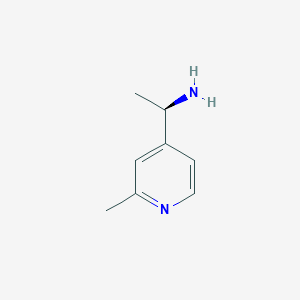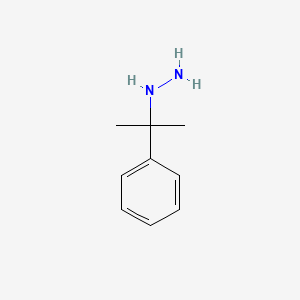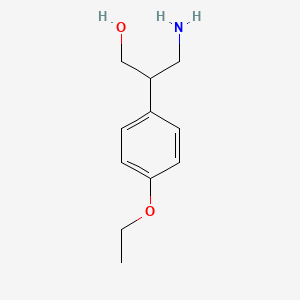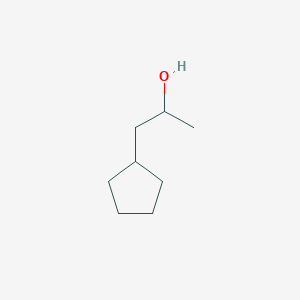
1-Cyclopentylpropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentylpropan-2-ol is an organic compound with the molecular formula C8H16O It is a secondary alcohol featuring a cyclopentyl group attached to the second carbon of a propane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclopentylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-cyclopentylpropan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-cyclopentylpropan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield cyclopentylpropane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 1-Cyclopentylpropan-2-one.
Reduction: Cyclopentylpropane.
Substitution: 1-Cyclopentyl-2-chloropropane or 1-cyclopentyl-2-bromopropane.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 1-cyclopentylpropan-2-ol exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The compound’s hydroxyl group can form hydrogen bonds, affecting molecular interactions and stability.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: A primary alcohol with a cyclopentyl group attached to a hydroxyl group.
1-Cyclopentylpropan-2-one: A ketone with a similar structure but with a carbonyl group instead of a hydroxyl group.
Cyclopentylpropane: A hydrocarbon with a cyclopentyl group attached to a propane chain.
Uniqueness: 1-Cyclopentylpropan-2-ol is unique due to its secondary alcohol structure, which imparts distinct reactivity and physical properties compared to primary alcohols like cyclopentanol. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
1-cyclopentylpropan-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
KJIPGYIYUKEUJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
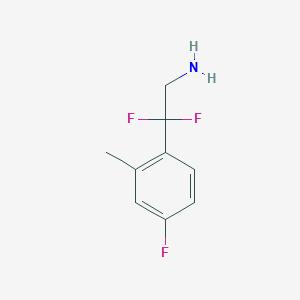
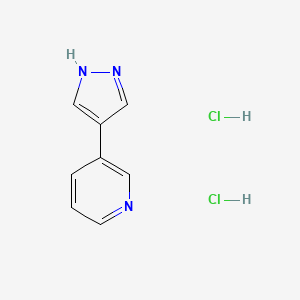
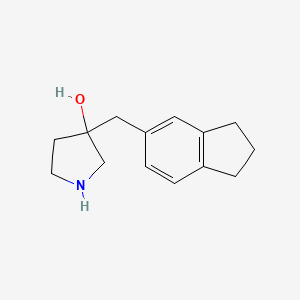

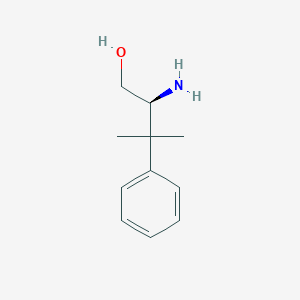
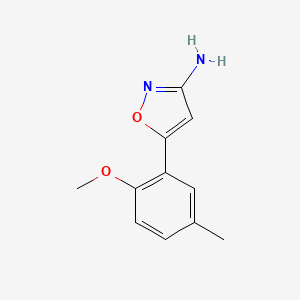
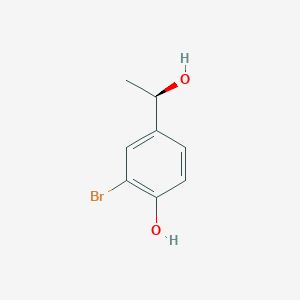
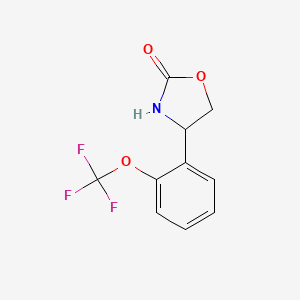
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
